Broader Quorum Sensing Inhibition Profile vs. Its Own Breakdown Product Diphenyl Disulfide
In a direct head-to-head comparison within the same study, S-phenyl-L-cysteine sulfoxide (compound 7) inhibited quorum sensing in all three reporter systems tested, whereas its spontaneous breakdown product diphenyl disulfide (compound 12) exhibited no significant QSI in either of the two Escherichia coli-based reporters (pFNK202 expressing P. aeruginosa lasR, and pFNK503 expressing rhlR) and showed only 12% reduction in fluorescence in the P. aeruginosa PAO-MW1 pUM15 endogenous reporter [1]. Both compounds share biofilm inhibitory activity at 1 mM, but the QSI divergence demonstrates that they function through different pathways [1].
| Evidence Dimension | Quorum sensing inhibition across multiple reporter systems |
|---|---|
| Target Compound Data | Significant QSI (p<0.01) in E. coli lasR reporter (pFNK202), E. coli rhlR reporter (pFNK503), and P. aeruginosa lasI/lasR reporter (PAO-MW1 pUM15) |
| Comparator Or Baseline | Diphenyl disulfide: no significant QSI in pFNK202 or pFNK503; only 12% reduction in P. aeruginosa PAO-MW1 pUM15 reporter |
| Quantified Difference | Qualitative difference; S-phenyl-L-cysteine sulfoxide active in 3/3 reporter systems vs. diphenyl disulfide active in 0/3 (using significance threshold p<0.01 for E. coli reporters; 12% partial reduction in P. aeruginosa reporter) |
| Conditions | E. coli-based QS reporter plasmids (pFNK202 lasR, pFNK503 rhlR) and endogenous P. aeruginosa PAO-MW1 with pUM15 reporter; GFP expression measured; compound concentration 1 mM |
Why This Matters
For researchers targeting quorum sensing mechanisms specifically, diphenyl disulfide cannot substitute for S-phenyl-L-cysteine sulfoxide despite sharing the biofilm endpoint, as it lacks the broad QSI activity required for mechanistic studies of lasI/lasR and rhlI/rhlR pathway antagonism.
- [1] Cady NC, McKean KA, Behnke J, Kubec R, Mosier AP, Kasper SH, Burz DS, Musah RA. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS ONE. 2012;7(6):e38492. doi:10.1371/journal.pone.0038492 View Source
